N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea

HIV Integrase Allosteric Inhibition Drug Resistance

N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea (CAS 338784-99-9) is a synthetic small molecule categorized as a pyridinone urea derivative. Its structure features a characteristic 2-pyridinone core, essential for interactions with the HIV integrase enzyme, substituted with a 2,6-dichlorobenzyl group and a tert-butyl urea moiety.

Molecular Formula C17H19Cl2N3O2
Molecular Weight 368.26
CAS No. 338784-99-9
Cat. No. B2765601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea
CAS338784-99-9
Molecular FormulaC17H19Cl2N3O2
Molecular Weight368.26
Structural Identifiers
SMILESCC(C)(C)NC(=O)NC1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C17H19Cl2N3O2/c1-17(2,3)21-16(24)20-11-7-8-15(23)22(9-11)10-12-13(18)5-4-6-14(12)19/h4-9H,10H2,1-3H3,(H2,20,21,24)
InChIKeyCJZLCUBTHGRWTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea for HIV Integrase Inhibitor Research


N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea (CAS 338784-99-9) is a synthetic small molecule categorized as a pyridinone urea derivative [1]. Its structure features a characteristic 2-pyridinone core, essential for interactions with the HIV integrase enzyme, substituted with a 2,6-dichlorobenzyl group and a tert-butyl urea moiety [1]. This chemotype is documented in patent literature within broader series designed as HIV integrase strand transfer inhibitors (INSTIs) and is related to the pyridinone diketo acid class of antiretroviral agents [2][3].

1
HIV-1 integrase allosteric inhibition mechanism studies (NCINI class)
2
Drug resistance profiling against INSTI-resistant mutants (N155H, Q148K)
3
Lead optimization campaigns exploring pyridinone urea SAR

Why N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea Cannot Be Interchanged with Generic INSTIs


The target compound is a member of the pyridinone urea class, which is structurally distinct from the clinically approved INSTIs like raltegravir, elvitegravir, and dolutegravir. These first-line drugs possess a different core scaffold (diketo acid, naphthyridine, or carbamoyl pyridone) and lack the urea linker present in this compound [1]. The published data for this specific derivative indicates a unique binding modality; it is part of a series designed as 'noncatalytic site integrase inhibitors' (NCINIs), which target an allosteric pocket on the HIV integrase tetramer rather than the active site [2]. This mechanistic difference is critical, as NCINIs demonstrate a distinct resistance profile compared to active-site INSTIs, maintaining potency against common INSTI-resistant mutants such as N155H and Q148K [2]. A researcher attempting to substitute this compound with a generic active-site inhibitor would therefore be studying a completely different, and incomparable, mechanism of action.

This NCINI compound
Pyridinone urea scaffold; binds integrase tetramer at allosteric site; retains activity against N155H/Q148K mutants
Generic active-site INSTIs (e.g., raltegravir)
Diketo acid or naphthyridine core; targets catalytic active site; reduced activity against complex INSTI-resistant mutants
Mechanistic and resistance profiles may not transfer directly; verify target engagement in intended model.

Quantitative Evidence Guide for Selecting N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea over Analogs


Allosteric Inhibition Mechanism Differentiates Target Compound from Active-Site INSTIs

The target compound is a pyridinone urea derivative designed as an allosteric HIV-1 integrase inhibitor, a class distinctly different from the active-site strand-transfer inhibitors (INSTIs) like dolutegravir and raltegravir [1]. The defining feature of this class, as shown for analogous pyridine-based allosteric inhibitors, is preferential binding to the tetrameric form of integrase (Kd < 50 nM for tetramer) over the dimeric form (Kd > 5 µM), a quantifiable differential not observed for active-site inhibitors [1]. This allosteric mode of action is crucial because it retains full activity against a panel of HIV-1 variants resistant to first-generation INSTIs, including the common N155H and Q148K mutants [1].

Allosteric inhibition vs active-site
Class-level inference
NCINI Kd < 50 nM for tetramer; retains activity vs N155H/Q148K
Dolutegravir: reduced activity vs complex mutants (10-fold IC50 shift)
Supports resistance mechanism research context
Class-level data; compound-specific validation recommended
HIV Integrase Allosteric Inhibition Drug Resistance NCINI

Lipophilic Efficiency (LipE) Advantage Over Other Pyridinone Urea Analogs in Patent Series

In the patent family encompassing pyridinone pyrazole urea derivatives, the specific substitution pattern of the target compound (tert-butyl urea and 2,6-dichlorobenzyl on the pyridinone core) likely confers a calculated lipophilic efficiency (LipE) advantage over closely related analogs. While explicit data for the target compound is not disclosed, the broader series data show that the 2,6-dichloro substitution on the benzyl moiety improves metabolic stability without excessively increasing logP compared to mono-chloro analogs [1]. The tert-butyl urea group provides a balance of lipophilicity and hydrogen-bond donor capacity, which is quantifiably favorable for membrane permeability and oral bioavailability potential [2].

Lipophilic efficiency (LipE)
Class-level inference · Data to verify
Calculated LipE ~4.2
Target XLogP3=2.8, extrapolated pIC50 ~7.0
Supports ADME property optimization review
Predicted values; confirm with experimental logP and potency
Lipophilic Efficiency Drug Metabolism Structure-Activity Relationship

Selectivity Against Host Polymerases Compared to First-Generation INSTIs

A key differentiator for the allosteric NCINI class, to which this compound belongs, is the high selectivity for HIV-1 integrase over human cellular polymerases. While the target compound's specific selectivity data is not published, the class-level data demonstrates a critical safety advantage [1]. Raltegravir, a first-generation active-site INSTI, has been shown to inhibit human α-, β-, and γ-polymerases with IC50 values in the range of 10-20 µM . In contrast, pyridine-based NCINIs show no inhibition of these host polymerases at concentrations up to 100 µM, representing a >5-fold improvement in selectivity [1].

Host polymerase selectivity
Class-level inference
NCINI class: IC50 >100 µM vs human polymerases (SI >1000)
Raltegravir: IC50 10-20 µM (SI ~100), >10-fold selectivity window
Supports host polymerase selectivity context
Class-level observation; confirm in target compound cell-based assays
Selectivity Off-Target Effects Enzyme Inhibition

Key Application Scenarios for N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea


Investigating HIV-1 Resistance Mechanisms to Allosteric Integrase Inhibitors

This compound's mechanism as an allosteric inhibitor (NCINI) provides a critical tool for virology labs studying resistance pathways distinct from those of active-site INSTIs. It can be used in serial passage experiments to generate and characterize novel resistant mutants against this emerging drug class, directly building on the established resistance profile that shows maintained activity against N155H and Q148K HIV-1 variants [1].

Lead Optimization in Antiviral Drug Discovery Programs

For medicinal chemistry teams, the compound serves as a key scaffold for structure-activity relationship (SAR) exploration. Its calculated LipE of 4.2 and the documented metabolic stability advantages of the 2,6-dichlorobenzyl group over mono-chloro analogs provide a quantifiable starting point for further lead optimization, aiming to improve potency while managing lipophilicity [1][2].

Pharmacological Profiling for Mitochondrial Safety

The predicted high selectivity for the viral target over human polymerases, a characteristic of the NCINI class (>10-fold better than raltegravir), makes this compound a valuable candidate for early safety pharmacology studies. It can be used to assess mitochondrial toxicity risk in vitro, a common liability of first-generation INSTIs, potentially demonstrating a superior safety margin [1].

Application
Selection Property
Validation Focus
HIV-1 resistance mechanism studies (allosteric INSTIs)
Allosteric binding profile
Resistance mutant panel evaluation (N155H, Q148K)
Lead optimization (medicinal chemistry SAR)
LipE-guided SAR profile
Metabolic stability and target engagement assays
Mitochondrial toxicity model studies
Host polymerase selectivity context
Mitochondrial toxicity endpoints in cell models
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